molecular formula C21H21N5 B11210595 1-(2,4-dimethylphenyl)-N-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

1-(2,4-dimethylphenyl)-N-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11210595
M. Wt: 343.4 g/mol
InChI Key: XWRCBWCKSSXHEG-UHFFFAOYSA-N
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Description

1-(2,4-dimethylphenyl)-N-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound with a unique structure that combines pyrazolo and pyrimidin moieties

Preparation Methods

The synthesis of 1-(2,4-dimethylphenyl)-N-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolo ring: This can be achieved through the reaction of hydrazine with an appropriate diketone.

    Pyrimidin ring construction: This involves the cyclization of a suitable precursor with formamide or similar reagents.

    Coupling reactions: The final step involves coupling the pyrazolo and pyrimidin rings with 2,4-dimethylphenyl and 3,5-dimethylphenyl groups under specific conditions, such as the use of palladium catalysts.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and high-throughput screening techniques.

Chemical Reactions Analysis

1-(2,4-dimethylphenyl)-N-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic rings, using reagents like sodium hydride or organolithium compounds.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(2,4-dimethylphenyl)-N-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate, particularly in the development of anti-inflammatory and anticancer agents.

    Materials Science: This compound is explored for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(2,4-dimethylphenyl)-N-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include signal transduction cascades or metabolic pathways, depending on the specific biological context.

Comparison with Similar Compounds

Similar compounds to 1-(2,4-dimethylphenyl)-N-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine include:

These compounds share structural similarities but differ in their specific functional groups and substitution patterns, which can lead to differences in their chemical reactivity and biological activity.

Properties

Molecular Formula

C21H21N5

Molecular Weight

343.4 g/mol

IUPAC Name

1-(2,4-dimethylphenyl)-N-(3,5-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C21H21N5/c1-13-5-6-19(16(4)8-13)26-21-18(11-24-26)20(22-12-23-21)25-17-9-14(2)7-15(3)10-17/h5-12H,1-4H3,(H,22,23,25)

InChI Key

XWRCBWCKSSXHEG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=NC=NC(=C3C=N2)NC4=CC(=CC(=C4)C)C)C

Origin of Product

United States

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